AMP-PNP lithium hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

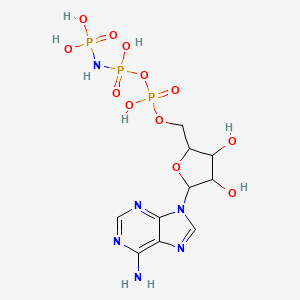

[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMP-PNP Lithium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an indispensable tool in biochemistry and drug discovery. By substituting the β-γ bridging oxygen atom of ATP with an imido (-NH-) group, AMP-PNP can bind to the active sites of ATP-dependent enzymes and proteins but is resistant to enzymatic cleavage of the terminal phosphate.[1][2][3] This unique property allows AMP-PNP to "trap" enzymes in an ATP-bound conformational state, providing a stable condition for studying the mechanics of ATP-dependent processes without the confounding variable of hydrolysis.[1][4] This guide details the core mechanism of action of AMP-PNP, presents quantitative data on its interactions with various protein classes, provides detailed experimental protocols for its use, and visualizes its role in key biological workflows.

Core Mechanism of Action

The primary mechanism of action of AMP-PNP is its function as a structural mimic of ATP that competitively inhibits ATP-dependent enzymes.[2][5] The molecule retains the adenosine and triphosphate components necessary for recognition and binding to the ATP pocket of enzymes. However, the P-N-P bond between the β and γ phosphates is significantly more stable and resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[3]

Consequently, when AMP-PNP binds to an ATPase, kinase, or motor protein, it induces the conformational changes associated with ATP binding but does not dissociate into ADP and inorganic phosphate (Pi). The enzyme becomes locked in a stable, pre-hydrolysis or ATP-bound state. This allows researchers to:

-

Isolate and study ATP-bound protein conformations using structural biology techniques like X-ray crystallography and cryo-electron microscopy.[6]

-

Differentiate between the effects of nucleotide binding and nucleotide hydrolysis in complex enzymatic cycles, such as those of motor proteins or ion pumps.[5]

-

Competitively inhibit ATP-dependent processes to determine their reliance on ATP hydrolysis for function.

While AMP-PNP is predominantly a competitive inhibitor, its mode of action can vary. In some systems, such as the P4 hexameric ATPase, it has been observed to act as a noncompetitive inhibitor, potentially by binding to subunits adjacent to the catalytic site.[1]

It is important to note that while hydrolysis is extremely slow, it is not entirely absent. The motor domain of the kinesin-related protein ncd, for instance, has been shown to hydrolyze AMP-PNP at a rate of approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.[7]

Quantitative Interaction Data

The efficacy of AMP-PNP as an inhibitor and ATP analog is quantified by its binding affinity (Kd), inhibition constant (Ki), and the concentration required for 50% inhibition (IC50). These values are enzyme- and condition-dependent.

ATPase and Ion Pump Interactions

| Enzyme/Protein | Organism/Source | Parameter | Value | Conditions | Citation(s) |

| Na⁺/K⁺-dependent ATPase | Canine Kidney | Kd | 4.2 µM | No MgCl₂ | [8] |

| Kd | 2.2 µM | 50 µM MgCl₂ | [8] | ||

| Kd | 6.0 µM | 2 mM MgCl₂ | [8] | ||

| Sarcoplasmic Reticulum Ca²⁺-ATPase | - | - | Effective accelerator of Ca²⁺ binding | - | [9] |

| P4 hexameric ATPase | Bacteriophage φ12 | Inhibition | Noncompetitive | In the absence of RNA | [1] |

Motor Protein Interactions

| Enzyme/Protein | Organism/Source | Parameter | Value | Conditions | Citation(s) |

| Kinesin-1 | - | IC50 (Gliding Velocity) | ~400 µM | In vitro motility assay | [5] |

| Effect on Run Length | Decrease from 558 nm to 62 nm | 0.5 mM ATP, AMP-PNP increased from 0.2 to 3.0 mM | [8] | ||

| Myosin | Rabbit Psoas Muscle | Ki | 5.1 mM | Isotonic contraction assay | [2] |

| Effective Affinity | ~200 M⁻¹ | Analysis of shortening velocity | [2] | ||

| Cardiac Myosin | Bovine | Binding Constant (KA) | 6.0 x 10⁶ M⁻¹ | Equilibrium dialysis | [9][10] |

| ncd (kinesin-related) | Drosophila | Hydrolysis Rate | ~0.00004 s⁻¹ | 31P NMR spectroscopy | [7] |

Kinase and Other Protein Interactions

| Enzyme/Protein | Organism/Source | Parameter | Value | Conditions | Citation(s) |

| Mitotic Motors (Spindle Elongation) | PtK1 Cells | IC50 | 0.2 mM | Microinjection | [10] |

| Mitotic Motors (Saltatory Motion) | PtK1 Cells | IC50 | 0.8 mM | Microinjection | [10] |

| Mitotic Motors (Chromosome Movement) | PtK1 Cells | IC50 | 8.6 mM | Microinjection | [10] |

| Actin | - | Critical Concentration (G) | 0.8 µM | 100 mM KCl | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing AMP-PNP.

Protocol: ATPase Inhibition Assay (Malachite Green)

This protocol describes a colorimetric method to measure the inhibition of ATPase activity by AMP-PNP by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Purified ATPase enzyme

-

AMP-PNP Lithium Hydrate stock solution (e.g., 100 mM)

-

ATP stock solution (e.g., 100 mM, high purity)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate Standard solution (e.g., 1 mM KH₂PO₄)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 100 µM) in Assay Buffer. Add a defined volume (e.g., 40 µL) of each standard to the wells of the 96-well plate.

-

Enzyme Reaction Setup:

-

For each reaction, prepare a master mix containing the Assay Buffer and the purified ATPase at its final desired concentration.

-

Create a serial dilution of AMP-PNP in Assay Buffer.

-

In triplicate wells, add the ATPase master mix.

-

Add the serially diluted AMP-PNP or vehicle control (Assay Buffer) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

To initiate the reaction, add ATP to a final concentration that is near the Km of the enzyme for ATP. The total reaction volume is typically 50-100 µL.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes) during which the reaction proceeds linearly.

-

Reaction Termination and Color Development: Stop the reaction by adding a large volume (e.g., 200 µL) of the Malachite Green Reagent to all wells, including the standards. This reagent is acidic and will stop the enzymatic reaction while reacting with the liberated Pi. Incubate at room temperature for 20-30 minutes to allow for full color development.

-

Data Acquisition: Measure the absorbance of each well at approximately 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no phosphate) from all readings.

-

Plot the standard curve of absorbance vs. phosphate concentration and determine the linear equation.

-

Use the equation to convert the absorbance readings from the enzyme reactions into the concentration of Pi produced.

-

Plot the rate of Pi production (or % activity) as a function of the AMP-PNP concentration to determine the IC50 value.

-

Protocol: Kinesin Gliding Motility Assay

This protocol describes how to observe the effect of AMP-PNP on the movement of microtubules propelled by surface-adsorbed kinesin motors.

Materials:

-

Purified, active kinesin-1 motor protein

-

Taxol-stabilized, fluorescently labeled microtubules (e.g., rhodamine-labeled)

-

Flow cell (constructed from a microscope slide and coverslip)

-

Casein solution (e.g., 1 mg/mL in BRB80 buffer)

-

Motility Buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

-

ATP and AMP-PNP stock solutions

-

Antifade solution / Oxygen scavenging system (e.g., glucose oxidase, catalase, D-glucose, DTT)

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Flow Cell Preparation:

-

Introduce the casein solution into the flow cell and incubate for 5 minutes to block the glass surface and prevent non-specific binding.

-

Wash the chamber with Motility Buffer.

-

-

Motor Adsorption: Flow in a solution of kinesin (e.g., 10-50 nM in Motility Buffer) and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface. Wash out unbound motors with Motility Buffer.

-

Microtubule Introduction: Introduce a solution containing fluorescently labeled microtubules, ATP (e.g., 1 mM), and the oxygen scavenging system into the chamber. The microtubules will bind to the kinesin motors.

-

Baseline Imaging: Place the flow cell on the TIRF microscope. Observe and record the smooth, continuous gliding movement of the microtubules over the kinesin-coated surface. This serves as the positive control.

-

AMP-PNP Inhibition:

-

Prepare a series of "Inhibitor Solutions" containing a constant concentration of ATP (e.g., 1 mM), the oxygen scavenging system, and varying concentrations of AMP-PNP.

-

Exchange the solution in the chamber with one of the Inhibitor Solutions.

-

Immediately begin recording the movement of the microtubules.

-

-

Data Acquisition and Analysis:

-

Record videos of microtubule movement for each AMP-PNP concentration.

-

Use particle tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual microtubules over time.

-

Calculate the average gliding velocity for each condition. Observe for changes in motility, such as pausing, detachment, or complete cessation of movement.

-

Plot the average velocity as a function of AMP-PNP concentration to analyze the inhibitory effect.

-

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol uses radiolabeled ATP to measure the ability of AMP-PNP to inhibit the phosphorylation of a substrate by a specific protein kinase.

Materials:

-

Purified, active protein kinase

-

Specific peptide or protein substrate for the kinase

-

This compound

-

Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

"Cold" (non-radioactive) ATP stock solution

-

Phosphocellulose filter plates or P81 phosphocellulose paper

-

Phosphoric acid wash solution (e.g., 0.5% or 75 mM)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the Kinase Reaction Buffer, the kinase substrate, and the purified kinase enzyme.

-

In a 96-well plate or microcentrifuge tubes, add the master mix to each reaction well.

-

Add serially diluted AMP-PNP or a vehicle control (e.g., DMSO or buffer). Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiation of Phosphorylation:

-

Prepare an ATP mix containing both "cold" ATP and a spike of [γ-³³P]ATP. The final ATP concentration should be at or below the Km for the kinase to ensure sensitivity to competitive inhibition.

-

Start the reaction by adding the ATP mix to each well.

-

-

Incubation: Incubate the reactions at the kinase's optimal temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes). Ensure the reaction is in the linear range of substrate phosphorylation.

-

Reaction Termination and Substrate Capture:

-

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper/plate. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the negatively charged ATP/AMP-PNP will not.

-

-

Washing: Wash the filter paper/plate several times (e.g., 3-4 times for 5 minutes each) with the phosphoric acid solution. This removes all unbound radiolabeled ATP, leaving only the radiolabeled phosphate that has been incorporated into the substrate.

-

Quantification:

-

Dry the filter paper/plate completely.

-

Add scintillation fluid to each spot/well and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each AMP-PNP concentration relative to the vehicle control.

-

Plot the % activity versus the logarithm of the AMP-PNP concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of Mechanisms and Workflows

Graphviz diagrams are used to illustrate the logical and experimental workflows involving AMP-PNP.

ATP Hydrolysis vs. AMP-PNP Inhibition

This diagram illustrates the fundamental difference between the fate of ATP and AMP-PNP in the active site of an ATPase.

Caption: Fate of ATP vs. AMP-PNP in an enzyme active site.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the logical flow of an experiment designed to measure the inhibitory potential of AMP-PNP against a protein kinase.

Caption: Workflow for a radiometric kinase inhibition assay.

Kinesin Mechanochemical Cycle with AMP-PNP Interruption

This diagram shows a simplified model of the kinesin motor protein stepping cycle and how AMP-PNP binding can interrupt it, leading to a paused state.

Caption: Simplified kinesin cycle showing interruption by AMP-PNP.

References

- 1. researchgate.net [researchgate.net]

- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase A - Wikipedia [en.wikipedia.org]

- 4. AMP-activated Protein Kinase Up-regulates Mitogen-activated Protein (MAP) Kinase-interacting Serine/Threonine Kinase 1a-dependent Phosphorylation of Eukaryotic Translation Initiation Factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PKA phosphorylates and inactivates AMPKα to promote efficient lipolysis | The EMBO Journal [link.springer.com]

The Researcher's Guide to AMP-PNP Lithium Hydrate: A Non-Hydrolyzable ATP Analog for Probing Molecular Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a widely utilized, non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] In this analog, an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates of ATP. This modification renders the terminal phosphate bond resistant to cleavage by most ATPases and kinases, effectively "freezing" enzymes in an ATP-bound conformational state.[3] This unique property makes AMP-PNP lithium hydrate an indispensable tool in biochemistry, structural biology, and drug discovery for elucidating the mechanisms of ATP-dependent enzymes and molecular motors. This guide provides a comprehensive overview of AMP-PNP's properties, applications, and detailed experimental protocols for its use.

Core Properties and Mechanism of Action

AMP-PNP competitively binds to the ATP binding sites of various enzymes, mimicking the pre-hydrolysis state.[4] By preventing the catalytic step of ATP hydrolysis, it allows researchers to trap and study transient conformational states of proteins that are otherwise difficult to observe. This is crucial for understanding the intricate molecular machinery of enzymes that rely on the energy from ATP hydrolysis to perform their functions, such as motor proteins, DNA helicases, and certain signaling kinases.

While AMP-PNP is generally considered non-hydrolyzable, it is important to note that some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to hydrolyze it, albeit at a very slow rate (approximately 0.00004 s⁻¹, which is about 1% of the ATP turnover rate).[5]

Quantitative Data: Binding Affinities and Inhibition Constants

The efficacy of AMP-PNP as an ATP analog is quantified by its binding affinity (Kd) and its ability to inhibit ATP-dependent reactions (Ki or IC50). The following tables summarize key quantitative data for the interaction of AMP-PNP with a selection of important enzymes.

| Enzyme/Protein | Ligand | Dissociation Constant (Kd) | Conditions |

| (Na⁺ + K⁺)-dependent ATPase | AMP-PNP | 4.2 µM | In the absence of MgCl₂ |

| (Na⁺ + K⁺)-dependent ATPase | AMP-PNP | 2.2 µM | In the presence of 50 µM MgCl₂ |

| (Na⁺ + K⁺)-dependent ATPase | AMP-PNP | 6 µM | In the presence of 2 mM MgCl₂ |

| Uncoating ATPase (Hsc70) | AMP-PNP | ~10⁻⁶ - 10⁻⁵ M | Significantly weaker binding than ATP/ADP (~10⁻⁸ M) |

Table 1: Dissociation Constants (Kd) of AMP-PNP for Various ATPases.

| Enzyme/Protein | Ligand | Inhibition Constant (Ki) | Notes |

| Myosin ATPase (glycerinated rabbit psoas muscle) | MgAMP-PNP | 5.1 mM | Acts as a pure competitive inhibitor of the maximum velocity of shortening in isotonic contractions. |

Table 2: Inhibition Constants (Ki) of AMP-PNP for Myosin ATPase.

| Enzyme/Protein | Ligand | IC50 | Conditions |

| Various Kinases | Inhibitor Z (example) | Varies (e.g., 100 µM for Kinase A, 20 µM for Kinase B) | IC50 values are highly dependent on the ATP concentration used in the assay due to competitive inhibition. |

Table 3: Illustrative IC50 Values for a Hypothetical Kinase Inhibitor, Highlighting the Dependence on ATP Concentration.[6][7]

Experimental Protocols

Enzyme Inhibition Assay using AMP-PNP

This protocol outlines a general procedure for determining the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound

-

ATP

-

Assay buffer (optimized for the enzyme, e.g., Tris-HCl, HEPES)

-

Detection reagent (e.g., for measuring phosphate release, ADP formation, or a coupled enzymatic reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AMP-PNP (e.g., 100 mM) in ultrapure water or assay buffer.[3]

-

Prepare a series of dilutions of AMP-PNP in assay buffer to achieve the desired final concentrations in the assay.

-

Prepare a stock solution of ATP. The concentrations of ATP used in the assay should ideally bracket the Km of the enzyme for ATP.

-

Prepare the enzyme and substrate solutions at the desired concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme, and the varying concentrations of AMP-PNP.

-

Include control wells:

-

No enzyme (background control)

-

No AMP-PNP (positive control for enzyme activity)

-

No substrate (control for non-specific product formation)

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate (and ATP, if it's a co-substrate) to all wells.

-

Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay principle (e.g., absorbance, fluorescence, luminescence).

-

Record data at regular time intervals to determine the initial reaction velocity (V₀).

-

-

Data Analysis:

-

Subtract the background reading from all data points.

-

Plot the initial reaction velocity against the AMP-PNP concentration.

-

To determine the IC50 value, fit the data to a dose-response curve.

-

To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple fixed concentrations of ATP and varying concentrations of AMP-PNP and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Preparation of Protein-AMP-PNP Complexes for Structural Studies (X-ray Crystallography & Cryo-EM)

This protocol provides a general workflow for preparing a stable protein-AMP-PNP complex for structural determination.

Materials:

-

Highly purified and concentrated protein of interest (>95% purity)

-

This compound

-

MgCl₂ (or other divalent cations as required by the protein)

-

Buffer suitable for protein stability and crystallization/vitrification (e.g., HEPES, Tris-HCl)

-

For X-ray crystallography: Crystallization screens, plates, and reagents.

-

For Cryo-EM: EM grids, vitrification device (e.g., Vitrobot).

Procedure:

-

Complex Formation:

-

To the purified protein solution, add a molar excess of AMP-PNP (typically 5-10 fold molar excess) and MgCl₂ (equimolar to AMP-PNP or as optimized for the protein).

-

Incubate the mixture on ice or at 4°C for at least 30 minutes to allow for complex formation. The optimal incubation time may need to be determined empirically.

-

-

Purification of the Complex (Optional but Recommended):

-

To remove unbound nucleotide and ensure a homogeneous sample, it is advisable to perform a final purification step, such as size-exclusion chromatography (SEC), using a buffer containing a lower concentration of AMP-PNP and MgCl₂ (e.g., 1-2 mM) to maintain the complex during the run.

-

-

Concentration and Quality Control:

-

Concentrate the purified protein-AMP-PNP complex to the desired concentration for crystallization trials (typically 5-20 mg/mL) or cryo-EM grid preparation (typically 0.1-5 mg/mL).

-

Verify the homogeneity and stability of the complex using techniques like SDS-PAGE and dynamic light scattering (DLS).

-

-

Crystallization (for X-ray Crystallography):

-

Grid Preparation (for Cryo-EM):

Visualizing Molecular Mechanisms with AMP-PNP

The use of AMP-PNP has been instrumental in dissecting complex biochemical pathways. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows where AMP-PNP plays a crucial role.

Mechanism of Competitive Inhibition by AMP-PNP

Competitive inhibition of an enzyme by AMP-PNP.

Workflow for Studying a DNA Helicase with AMP-PNP

Using AMP-PNP to study the loading and initiation of a DNA helicase.[1][4]

Dissecting G-Protein Signaling with AMP-PNP

Role of AMP-PNP in studying G-protein activation states.

Applications in Drug Development

In the realm of drug development, AMP-PNP serves as a critical tool for:

-

Target Validation: By stabilizing the ATP-bound conformation of a target enzyme, AMP-PNP facilitates structural studies that can reveal key features of the active site, aiding in the rational design of specific inhibitors.

-

High-Throughput Screening (HTS): While not used directly in most HTS campaigns, understanding the competitive nature of ATP-binding site inhibitors, as mimicked by AMP-PNP, is crucial for designing and interpreting kinase and ATPase assays. The Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)) highlights the importance of considering cellular ATP concentrations when evaluating the potency of competitive inhibitors.[6][7]

-

Mechanism of Action Studies: For novel inhibitors targeting ATP-dependent enzymes, AMP-PNP can be used in competition binding assays to confirm whether the inhibitor binds to the ATP-binding site.

Conclusion

This compound remains a cornerstone reagent for researchers investigating the vast array of ATP-dependent cellular processes. Its ability to act as a non-hydrolyzable mimic of ATP provides a unique window into the dynamic world of enzyme catalysis and conformational change. By providing a stable analog of the pre-hydrolysis state, AMP-PNP enables the detailed characterization of enzyme kinetics, the elucidation of high-resolution protein structures, and a deeper understanding of complex signaling pathways. The careful application of the principles and protocols outlined in this guide will empower researchers to effectively leverage the power of AMP-PNP in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissection of protein kinase cascades that mediate cellular response to cytokines and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]

- 11. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to AMP-PNP Lithium Hydrate: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) lithium hydrate is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular biology and drug discovery. By replacing the β-γ bridging oxygen atom of ATP with an imido group (-NH-), AMP-PNP can bind to the active sites of ATP-dependent enzymes without being hydrolyzed.[1][2] This property allows researchers to "freeze" enzymatic cycles, enabling the study of ATP-binding states, the elucidation of enzyme mechanisms, and the screening for competitive inhibitors. This technical guide provides a comprehensive overview of the structure, chemical properties, and key applications of AMP-PNP lithium hydrate, complete with detailed experimental protocols and visualizations to aid in its effective use in the laboratory.

Structure and Chemical Properties

AMP-PNP shares a high degree of structural similarity with ATP, allowing it to be recognized by the ATP-binding pockets of many enzymes. The key difference lies in the P-N-P bond, which is resistant to cleavage by ATPases.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate, β,γ-Imidoadenosine 5′-triphosphate lithium salt hydrate, App(NH)p | [4] |

| CAS Number | 25612-73-1 | [4] |

| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃·xLi⁺·yH₂O | [1] |

| Molecular Weight | 506.20 g/mol (free acid basis) | [1] |

| Appearance | White to light yellow solid powder | [5] |

| Solubility | Soluble in water (50 mg/mL) | [6][7] |

| Purity | Typically ≥90% or ≥93% (HPLC) | [6][8] |

| Storage | Store at -20°C in a dry place. Stock solutions can be stored at -70°C for up to 3 months. | [7][9] |

| Stability | Unstable in acidic conditions; rapidly hydrolyzes to phosphoramidate and inorganic phosphate. | [6][7] |

Structural Data

Obtaining a crystal structure of free this compound is challenging. However, numerous crystallographic studies of AMP-PNP bound to various proteins have provided detailed insights into its conformation in a biologically relevant context. The following table summarizes representative bond lengths and angles for AMP-PNP when bound to a protein kinase. These values may vary slightly depending on the specific protein environment.

| Bond/Angle | Value (Representative) |

| Pα-O5' Bond Length | ~1.6 Å |

| Pβ-N Bond Length | ~1.7 Å |

| Pγ-N Bond Length | ~1.7 Å |

| P-O Bond Lengths (non-bridging) | ~1.5 Å |

| O-P-O Angle | ~110-120° |

| P-N-P Angle | ~130° |

Note: These are approximate values derived from protein-bound crystal structures and are provided for illustrative purposes. Precise values will vary between different protein-ligand complexes.

Experimental Protocols

AMP-PNP is a versatile tool used in a variety of experimental settings. Below are detailed methodologies for some of its key applications.

Competitive Enzyme Inhibition Assay (Kinase Assay Example)

This protocol describes a general method to determine the inhibitory constant (Ki) of a compound against a specific kinase, using AMP-PNP as a competitive inhibitor control.

Materials:

-

Purified kinase of interest

-

Kinase-specific peptide substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AMP-PNP (e.g., 10 mM in kinase buffer).

-

Prepare a series of dilutions of your test inhibitor and AMP-PNP in kinase buffer.

-

Prepare a solution of the kinase in kinase buffer at a concentration optimized for the assay.

-

Prepare a solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

-

-

Assay Setup:

-

Add 5 µL of the diluted inhibitor or AMP-PNP to the wells of a 384-well plate. Include a "no inhibitor" control with buffer only.

-

Add 10 µL of the kinase solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., add 25 µL of ADP-Glo™ Reagent, incubate, then add 50 µL of Kinase Detection Reagent).

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the kinase activity (luminescence) as a function of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration and its Km.

-

Single-Molecule Motility Assay for Kinesin

This protocol outlines a method to observe the movement of single kinesin motor proteins along microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy, with AMP-PNP used to induce a rigor-like state.

Materials:

-

Purified, fluorescently labeled kinesin motors

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

-

Casein solution (for blocking)

-

ATP and this compound

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

-

TIRF microscope with an EM-CCD camera

-

Flow cells

Procedure:

-

Flow Cell Preparation:

-

Construct a flow cell using a microscope slide and a coverslip.

-

Coat the inside of the flow cell with an anti-biotin antibody (if using biotinylated microtubules) or a polymer like PLL-PEG to prevent non-specific binding.

-

-

Microtubule Immobilization:

-

Flow the fluorescently labeled microtubules into the chamber and allow them to adhere to the surface.

-

Wash the chamber with motility buffer to remove unbound microtubules.

-

-

Kinesin Motility Observation:

-

Introduce the fluorescently labeled kinesin motors into the chamber in the presence of ATP and the oxygen scavenger system.

-

Immediately begin imaging using the TIRF microscope, recording movies of the kinesin movement along the microtubules.

-

-

Inducing the Rigor State:

-

To observe the rigor-like state, perfuse the chamber with a solution containing AMP-PNP (e.g., 1-5 mM) instead of ATP.

-

Image the chamber to observe the kinesin motors tightly bound to the microtubules without processive movement.

-

-

Data Analysis:

-

Analyze the recorded movies to track the movement of individual kinesin molecules.

-

Generate kymographs to visualize the movement over time.

-

From the kymographs, calculate parameters such as velocity, run length, and processivity.

-

Compare the motility parameters in the presence of ATP to the static binding observed with AMP-PNP.

-

Applications in Studying Signaling Pathways

AMP-PNP is instrumental in dissecting the role of ATP in various signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

AMP-PNP can be used to study the activation of Gs and Gi-coupled GPCRs. In the Gs pathway, adenylyl cyclase is activated to produce cAMP. In the Gi pathway, adenylyl cyclase is inhibited. By using AMP-PNP, researchers can investigate whether the G-protein activation step itself requires ATP hydrolysis.

ATP-Gated Ion Channels (P2X Receptors)

P2X receptors are ATP-gated ion channels. AMP-PNP can be used to study the binding and gating mechanism of these channels. As a non-hydrolyzable analog, it can bind to the receptor and induce a conformational change, but the lack of hydrolysis allows for the study of the open or a pre-open state of the channel without the complexities of ATP turnover.[10][11]

Synthesis

While commercially available, understanding the synthesis of AMP-PNP can be valuable. The classical synthesis of adenylyl-imidodiphosphate was first described by Yount et al.[3] and involves the reaction of adenosine 5'-monophosphate (AMP) with imidodiphosphate in the presence of a carbodiimide coupling agent. More modern approaches may utilize enzymatic synthesis, which can offer higher specificity and milder reaction conditions.[12] A general chemical synthesis approach is outlined below.

General Synthetic Scheme:

-

Activation of AMP: Adenosine 5'-monophosphate is activated, for example, by conversion to the morpholidate derivative.

-

Preparation of Imidodiphosphate: Imidodiphosphate is prepared, often as its salt.

-

Coupling Reaction: The activated AMP is reacted with imidodiphosphate to form the P-N-P linkage.

-

Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to separate the desired AMP-PNP from starting materials and byproducts.

Conclusion

This compound is a powerful and versatile tool for researchers studying ATP-dependent processes. Its ability to act as a non-hydrolyzable ATP analog allows for the detailed investigation of enzyme mechanisms, the characterization of inhibitor binding, and the dissection of complex signaling pathways. By understanding its chemical properties and employing the detailed experimental protocols provided in this guide, researchers can effectively leverage AMP-PNP to advance their scientific discoveries.

References

- 1. Differential effects of adenylyl imidodiphosphate on adenosine triphosphate synthesis and the partial reactions of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P--N--P linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microhub.mdibl.org [microhub.mdibl.org]

- 5. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.biologists.com [journals.biologists.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. biorxiv.org [biorxiv.org]

- 10. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and AMP-PNP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Molecular Mimic: A Technical History of Adenylyl Imidodiphosphate

A deep dive into the discovery, synthesis, and seminal applications of AMP-PNP, a cornerstone tool in cellular bioenergetics and signal transduction research.

Introduction

In the landscape of molecular biology and biochemistry, the elucidation of enzyme mechanisms and cellular signaling pathways is often predicated on the ability to pause and probe these intricate processes. The discovery and synthesis of adenylyl imidodiphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine triphosphate (ATP), marked a pivotal moment in this endeavor. By replacing the terminal oxygen bridge of ATP's phosphate chain with an imido group, researchers were gifted a molecular tool that could bind to ATP-dependent enzymes without being consumed. This unique characteristic of AMP-PNP has allowed for the detailed investigation of enzyme kinetics, the stabilization of transient conformational states, and the decoupling of ATP binding from its subsequent hydrolysis. This technical guide explores the history of AMP-PNP, from its chemical conception to its wide-ranging applications that have shaped our understanding of cellular machinery. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational experiments and methodologies that established AMP-PNP as an indispensable tool in the laboratory.

The Dawn of a Non-Hydrolyzable Analog: Discovery and Synthesis

The impetus for the creation of AMP-PNP arose from a fundamental need to dissect the multi-step processes of ATP-dependent enzymes. Scientists required a molecule that could mimic ATP in its ability to bind to the active site of an enzyme but would resist the enzymatic cleavage of its terminal phosphate group. This would effectively "trap" the enzyme in an ATP-bound state, allowing for its detailed study.

In 1971, a seminal paper by Yount, Babcock, Ballantyne, and Ojala, published in Biochemistry, described the first successful chemical synthesis of adenylyl imidodiphosphate.[1] The key innovation was the replacement of the β-γ phosphoanhydride oxygen of ATP with a nitrogen atom, forming a more stable P-N-P linkage.

Experimental Protocol: The Original Synthesis of Adenylyl Imidodiphosphate

The following protocol is an adaptation of the original synthesis described by Yount et al. (1971).

Materials:

-

Adenosine 5'-monophosphate (AMP)

-

Diphenylphosphorochloridate

-

Imidodiphosphate

-

Tri-n-butylamine

-

Dimethylformamide (DMF)

-

Lithium perchlorate

-

DEAE-cellulose for chromatography

Procedure:

-

Activation of AMP: Adenosine 5'-monophosphate is first activated by reacting it with diphenylphosphorochloridate in the presence of tri-n-butylamine in anhydrous dimethylformamide. This reaction forms P¹-adenosyl-P²-diphenyl pyrophosphate.

-

Coupling Reaction: The activated AMP derivative is then reacted with a salt of imidodiphosphate. The imidodiphosphate displaces the diphenyl phosphate group to form adenylyl imidodiphosphate.

-

Purification: The resulting AMP-PNP is purified from the reaction mixture by ion-exchange chromatography on a DEAE-cellulose column. The product is eluted using a gradient of a suitable salt, such as lithium perchlorate.

-

Characterization: The final product is characterized by its ultraviolet absorbance spectrum, phosphate analysis, and its resistance to hydrolysis by enzymes such as myosin.

Early Applications and Quantitative Insights

Immediately following its synthesis, AMP-PNP was rapidly adopted by the scientific community to investigate a wide array of ATP-dependent processes. Early studies focused on its interaction with motor proteins and enzymes involved in oxidative phosphorylation. These foundational experiments not only validated the utility of AMP-PNP as a research tool but also provided the first quantitative measures of its inhibitory properties.

Quantitative Data from Seminal Studies

The following table summarizes key quantitative data from early research utilizing AMP-PNP, showcasing its inhibitory effects on various enzymes.

| Enzyme/Protein System | Organism/Tissue Source | Parameter | Value | Reference |

| Dynein ATPase | Sea Urchin Sperm | Ki | ~8.1 mM | [2] |

| Myofibrillar ATPase | Rabbit Muscle | Ki | 5 mM | [3] |

| Myofibrillar ATPase | Frog Muscle | Ki | 2.5 mM | [3] |

| Actomyosin Subfragment 1 (acto-S1) | Rabbit Muscle | Ki | 3.5 mM | [3] |

| Adenylyl Cyclase | Fat Cell Membranes | Relative Activity | ~10x lower than ATP |

Dissecting Cellular Processes: Key Experimental Methodologies

The true power of AMP-PNP lies in its application within well-defined experimental systems. The following sections detail the methodologies of two key types of assays that were instrumental in characterizing the effects of this ATP analog.

Experimental Protocol: ATPase Activity Assay using the Malachite Green Method

A common method used in the 1970s and beyond to measure the activity of ATPases, and thus the inhibitory effect of AMP-PNP, is the malachite green assay. This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of Pi in the sample.

Materials:

-

Purified ATPase enzyme

-

ATP solution

-

AMP-PNP solution (as inhibitor)

-

Assay Buffer (e.g., Tris-HCl with MgCl₂)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, the ATPase enzyme, and varying concentrations of the inhibitor (AMP-PNP).

-

Initiation: The reaction is initiated by the addition of a known concentration of ATP.

-

Incubation: The reaction mixture is incubated at a constant temperature for a defined period.

-

Termination and Color Development: The reaction is stopped, and the malachite green reagent is added. The mixture is incubated to allow for color development.

-

Measurement: The absorbance of the solution is measured at a wavelength of approximately 620-660 nm using a spectrophotometer.

-

Quantification: The concentration of released phosphate is determined by comparing the absorbance to a standard curve generated using known concentrations of the phosphate standard. The inhibitory effect of AMP-PNP is calculated by comparing the rate of phosphate release in the presence and absence of the analog.

Experimental Protocol: Adenylyl Cyclase Activity Assay

The study of signal transduction pathways, particularly those involving cyclic AMP (cAMP), was significantly advanced by the use of AMP-PNP. Early assays for adenylyl cyclase activity often relied on the use of radioactively labeled ATP.

Principle: This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase. The radiolabeled product is then separated from the unreacted substrate and other phosphorylated compounds, and the amount of radioactivity is quantified. AMP-PNP can be used in these assays as a competitive inhibitor to characterize the enzyme's active site.

Materials:

-

Membrane preparation containing adenylyl cyclase

-

[α-³²P]ATP

-

AMP-PNP solution

-

Assay Buffer (e.g., Tris-HCl with MgCl₂, and an ATP regenerating system like creatine phosphate and creatine kinase)

-

Unlabeled cAMP (for recovery determination)

-

Dowex and alumina columns for chromatography

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture: A reaction cocktail is prepared containing the assay buffer, the membrane preparation, [α-³²P]ATP, and varying concentrations of AMP-PNP.

-

Incubation: The reaction is incubated at a specific temperature for a set time.

-

Termination: The reaction is stopped, typically by the addition of a solution containing unlabeled cAMP and a denaturing agent.

-

Purification of cAMP: The [³²P]cAMP is separated from unreacted [α-³²P]ATP and other radiolabeled nucleotides using sequential column chromatography over Dowex and alumina resins.

-

Quantification: The radioactivity of the purified cAMP fraction is measured using a liquid scintillation counter. The amount of cAMP produced is calculated based on the specific activity of the [α-³²P]ATP. The inhibitory effect of AMP-PNP is determined by comparing the enzyme's activity at different concentrations of the analog.

Visualizing the Impact: Signaling Pathways and Logical Workflows

The use of AMP-PNP has been instrumental in constructing our current models of cellular signaling. The following diagrams, rendered in the DOT language for Graphviz, illustrate key pathways and experimental workflows where AMP-PNP plays a crucial role.

G-Protein Coupled Receptor (GPCR) Signaling via Adenylyl Cyclase

This diagram illustrates the canonical Gs and Gi signaling pathways that regulate the activity of adenylyl cyclase. AMP-PNP is used experimentally to study the binding of the nucleotide to both G-proteins and adenylyl cyclase itself, in the absence of hydrolysis.

References

- 1. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

The Inner Workings of a Molecular Clamp: A Technical Guide to the Biochemical and Physiological Actions of AMP-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, the ability to dissect the function of ATP-dependent enzymes and motor proteins is paramount to understanding life's fundamental processes. Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine triphosphate (ATP), has emerged as an indispensable tool in this endeavor. By mimicking ATP in binding to the nucleotide-binding pocket of enzymes without being cleaved, AMP-PNP effectively acts as a "molecular clamp," trapping enzymes in an ATP-bound conformational state. This unique property allows researchers to stabilize and study transient intermediates in enzymatic cycles, elucidate reaction mechanisms, and determine high-resolution structures of ATP-dependent proteins. This technical guide provides an in-depth exploration of the biochemical and physiological actions of AMP-PNP, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Biochemical Properties and Mechanism of Action

AMP-PNP, also known as adenylyl-imidodiphosphate, is structurally similar to ATP, with a crucial modification: the oxygen atom bridging the β- and γ-phosphates is replaced by an imido group (-NH-).[1] This substitution renders the terminal phosphate bond resistant to hydrolysis by most ATPases.[2] Consequently, AMP-PNP can bind to the active site of ATP-dependent enzymes, but the catalytic cycle is arrested at the pre-hydrolysis or ATP-bound state.[3][4] This allows for the stabilization of enzyme-substrate complexes, facilitating their study by various biochemical and biophysical techniques.[5]

AMP-PNP acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as the natural substrate, ATP.[6] However, it is important to note that while it is resistant to hydrolysis of the β-γ phosphate bond, some enzymes that cleave between the α and β phosphorus atoms can still process AMP-PNP.

Physicochemical Properties of AMP-PNP

| Property | Value | Reference |

| Chemical Name | Adenosine 5′-(β,γ-imido)triphosphate | [1] |

| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ | [1] |

| Molecular Weight | 506.19 g/mol (free acid) | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C | [1] |

Physiological Actions of AMP-PNP

The ability of AMP-PNP to lock ATP-dependent proteins in a specific state has profound physiological consequences when introduced into cellular or reconstituted systems. This property has been exploited to investigate a wide range of biological processes.

Effects on Motor Proteins

Motor proteins, such as kinesin and myosin, are crucial for intracellular transport, muscle contraction, and cell division. Their function is tightly coupled to the hydrolysis of ATP. AMP-PNP has been instrumental in dissecting the mechanochemical cycle of these motors.

Kinesin: This motor protein moves along microtubules to transport cargo within the cell. In the presence of AMP-PNP, kinesin binds tightly to microtubules but is unable to perform its power stroke, effectively pausing its movement.[5] This has allowed researchers to study the different conformational states of kinesin as it interacts with microtubules and to determine the number of motors bound to cargo.[7][8]

Myosin: The interaction of myosin with actin filaments, powered by ATP hydrolysis, drives muscle contraction. AMP-PNP binds to myosin and induces a state that is weakly bound to actin, leading to a decrease in muscle tension and stiffness.[6][9] This has been crucial in understanding the cross-bridge cycle and the different states of the myosin head.

Quantitative Data on AMP-PNP Inhibition of Motor Proteins

| Motor Protein | Parameter | Value | Conditions | Reference(s) |

| Rabbit Psoas Muscle Myosin | Kᵢ (competitive inhibition) | 5.1 mM | Glycerinated muscle fibers | [6][9] |

| Rabbit Psoas Muscle Myosin | Effective Affinity Constant | ~2 x 10² M⁻¹ | Glycerinated muscle fibers | [6] |

| Bovine Cardiac Myosin | Binding Constant (Kₐ) | 6.0 x 10⁶ M⁻¹ | Equilibrium dialysis | [3] |

| Kinesin-1 | Half-maximal velocity concentration | 400 µM | In vitro motility assay | [10] |

Effects on Ion Channels and Transporters

Many ion channels and transporters utilize ATP binding and/or hydrolysis to regulate the flow of ions and other molecules across cellular membranes.

ABC Transporters: ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across membranes, a process powered by ATP hydrolysis. AMP-PNP has been used to trap these transporters in an ATP-bound, outward-facing conformation, providing critical insights into their transport cycle.[11][12]

Kir6 (K-ATP) Channels: These channels are inwardly rectifying potassium channels that are regulated by intracellular ATP levels. AMP-PNP can act as a blocker of these channels.[13]

Quantitative Data on AMP-PNP Effects on Ion Channels

| Ion Channel | Effect | Concentration | Cell Type/System | Reference(s) |

| Iₐc K⁺ Current | Enhancement of current expression | 5 mM | Bovine adrenal zona fasciculata cells | [14] |

Experimental Protocols

The utility of AMP-PNP is best illustrated through its application in various experimental settings. Below are detailed methodologies for key experiments utilizing this ATP analog.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on a specific kinase, using AMP-PNP as a control inhibitor.

1. Reagents and Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

AMP-PNP solution (e.g., 100 mM stock)

-

ATP solution (e.g., 10 mM stock)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well or 384-well plates (white, low-volume)

-

Plate reader capable of luminescence detection

2. Procedure:

-

Prepare a serial dilution of AMP-PNP in kinase reaction buffer.

-

In a multi-well plate, add the kinase and the AMP-PNP dilutions (or test compound).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Kₘ for the kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each AMP-PNP concentration and determine the IC₅₀ value.

Kinesin-Microtubule Gliding Motility Assay

This assay is used to observe the movement of microtubules propelled by surface-adsorbed kinesin motors and the inhibitory effect of AMP-PNP.

1. Reagents and Materials:

-

Purified, truncated kinesin-1 motor domains

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT)

-

ATP and AMP-PNP solutions

-

Casein solution (for blocking)

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

-

Glass slides and coverslips to create flow cells

-

Total internal reflection fluorescence (TIRF) microscope

2. Procedure:

-

Construct a flow cell using a glass slide and coverslip.

-

Introduce the kinesin solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

-

Wash the chamber with motility buffer containing casein to block non-specific binding sites.

-

Introduce the fluorescently labeled microtubules along with the motility buffer containing ATP and the oxygen scavenger system.

-

Observe and record the gliding movement of microtubules using a TIRF microscope.

-

To test the effect of AMP-PNP, perfuse the chamber with motility buffer containing a specific concentration of AMP-PNP and ATP.

-

Observe the change in microtubule motility. In the presence of inhibitory concentrations of AMP-PNP, the microtubules will bind to the kinesin-coated surface but will not move.[10]

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of a protein-AMP-PNP complex for structural analysis by cryo-EM.

1. Reagents and Materials:

-

Purified protein of interest (at a suitable concentration, typically 1-5 mg/mL)

-

AMP-PNP solution

-

MgCl₂ solution

-

Vitrification buffer (specific to the protein)

-

Cryo-EM grids (e.g., Quantifoil)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

2. Procedure:

-

Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ on ice for at least 30 minutes to ensure complex formation.

-

Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to the grid.

-

Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution.

-

Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the protein structure in a near-native state.[15][16]

-

Store the vitrified grids in liquid nitrogen until imaging in the cryo-electron microscope.

Skinned Muscle Fiber Contraction Assay

This protocol allows for the study of the direct effects of AMP-PNP on the contractile machinery of muscle cells.

1. Reagents and Materials:

-

Small muscle bundle (e.g., from rabbit psoas)

-

Skinning solution (e.g., relaxing solution with 50% glycerol)

-

Relaxing solution (low Ca²⁺)

-

Activating solution (high Ca²⁺)

-

Solutions containing varying concentrations of MgATP and MgAMP-PNP

-

Force transducer and length controller apparatus

-

Microscope for mounting the fiber

2. Procedure:

-

Dissect a small bundle of muscle fibers and chemically "skin" them by incubating in a skinning solution. This process removes the cell membranes, allowing direct access to the contractile proteins.[17]

-

Mount a single skinned fiber between a force transducer and a length controller in a temperature-controlled chamber.

-

Initially, perfuse the fiber with a relaxing solution to establish a baseline tension.

-

Induce contraction by perfusing with an activating solution containing a high concentration of Ca²⁺ and a specific concentration of MgATP.

-

To test the effect of AMP-PNP, introduce solutions containing a fixed concentration of MgAMP-PNP and varying concentrations of MgATP.

-

Measure the isometric force and stiffness of the muscle fiber under each condition. The presence of AMP-PNP will competitively inhibit the effect of ATP, leading to a decrease in force and stiffness.[6][9]

Mandatory Visualizations

Conclusion

AMP-PNP remains a cornerstone in the toolkit of biochemists and molecular biologists. Its ability to act as a stable mimic of ATP provides an unparalleled window into the dynamic world of ATP-dependent enzymes. From deciphering the intricate steps of motor protein movement to capturing the conformational changes of membrane transporters, AMP-PNP has been instrumental in advancing our understanding of fundamental cellular processes. As research continues to push the boundaries of structural biology and single-molecule analysis, the applications of AMP-PNP are set to expand, further solidifying its role as a critical reagent in the life sciences. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of AMP-PNP in their own investigations.

References

- 1. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and AMP-PNP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Novel Ways to Determine Kinesin-1's Run Length and Randomness Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. AMP PNP | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 14. Adenosine Triphosphate Activates a Noninactivating K+ Current in Adrenal Cortical Cells through Nonhydrolytic Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM sample preparation and data acquisition [bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

The P-N-P Linkage: A Linchpin in the Study of ATP-Dependent Systems

An In-depth Technical Guide on the Role of the P-N-P Linkage in AMP-PNP for Researchers, Scientists, and Drug Development Professionals.

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biological processes through the hydrolysis of its phosphate bonds. Understanding the transient interactions of ATP with enzymes is paramount to elucidating their mechanisms and developing targeted therapeutics. However, the rapid hydrolysis of ATP often precludes the detailed structural and functional characterization of ATP-bound states. To circumvent this, scientists have synthesized non-hydrolyzable ATP analogs, with Adenylyl-imidodiphosphate (AMP-PNP) being one of the most widely used. At the heart of AMP-PNP's utility lies its characteristic P-N-P (phosphorus-nitrogen-phosphorus) linkage, which replaces the labile P-O-P (phosphorus-oxygen-phosphorus) bond found in ATP. This subtle yet critical modification renders the terminal phosphate group resistant to enzymatic cleavage, effectively "trapping" ATP-dependent enzymes in a state that mimics the ATP-bound conformation. This guide provides a comprehensive overview of the P-N-P linkage in AMP-PNP, its impact on biochemical and structural studies, and detailed protocols for its application in key experimental techniques.

Core Principles: The P-N-P Linkage vs. The P-O-P Linkage

The fundamental difference between AMP-PNP and ATP lies in the substitution of an imido group (-NH-) for an oxygen atom in the β-γ phosphate linkage. This P-N-P bond is significantly more resistant to enzymatic hydrolysis than the corresponding P-O-P bond in ATP.[1][2][3] This resistance is the cornerstone of AMP-PNP's function as a non-hydrolyzable analog, allowing researchers to stabilize and study enzyme-substrate complexes that would otherwise be transient.[4][5]

Below is a visual representation of the structural difference between ATP and AMP-PNP.

Caption: Structural comparison of ATP and AMP-PNP.

The consequence of this structural alteration on enzymatic activity is profound. While AMP-PNP can bind to the ATP-binding site of many enzymes, the energy-releasing hydrolytic step is blocked.[1][2] This allows for the stabilization of the enzyme in a pre-hydrolysis or ATP-bound state, facilitating detailed structural and functional analyses.

Caption: Enzyme interaction with ATP versus AMP-PNP.

Quantitative Comparison: AMP-PNP vs. ATP

To appreciate the utility of AMP-PNP, a quantitative comparison with ATP is essential. The following tables summarize key parameters.

Table 1: Physicochemical Properties

| Property | ATP (Adenosine Triphosphate) | AMP-PNP (Adenylyl-imidodiphosphate) | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | C₁₀H₁₇N₆O₁₂P₃ | [6] |

| Molecular Weight | 507.18 g/mol | 506.19 g/mol (free acid) | [6] |

| β-γ Linkage | Phosphoanhydride (P-O-P) | Phosphoimidate (P-N-P) | [7] |

| Hydrolysis of β-γ bond | Readily hydrolyzed by ATPases | Resistant to hydrolysis by most ATPases | [4][5] |

| Energy Release upon Hydrolysis (Standard Conditions) | ~ -30.5 kJ/mol | Not applicable (hydrolysis is negligible) | [8] |

Table 2: Biochemical Interactions

| Parameter | ATP | AMP-PNP | Reference(s) |

| Binding to ATPases | Binds and is hydrolyzed | Binds, but is generally not hydrolyzed | [1][2] |

| Dissociation Constant (Kd) for (Na⁺ + K⁺)-ATPase | ~1 µM (high-affinity site) | 4.2 µM (in absence of Mg²⁺) | [9] |

| Dissociation Constant (Kd) for MEK1 | Not directly reported, but similar to AMP-PNP | ~2 µM | [10] |

| Dissociation Constant (Kd) for Uncoating ATPase | ~10⁻⁸ M | Binds 2-3 orders of magnitude more weakly than ATP | [11] |

| Effect on 26S Proteasome | Promotes assembly and activity | Promotes assembly and activity (to a lesser extent than ATP) | [12] |

Experimental Protocols: A Practical Guide

The non-hydrolyzable nature of AMP-PNP makes it an invaluable tool in various biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in a crystalline state. Using AMP-PNP, one can obtain a snapshot of a protein in its ATP-bound conformation.

Detailed Methodology:

-

Protein Expression and Purification: Express and purify the target protein to >95% homogeneity. Ensure the final buffer is compatible with crystallization and contains all necessary cofactors, except for ATP.

-

Complex Formation: Incubate the purified protein with a molar excess of AMP-PNP (typically 1-5 mM) and Mg²⁺ (or another divalent cation required for nucleotide binding) for a sufficient period to ensure binding. This is often done on ice for 30 minutes to several hours.

-

Crystallization Screening: Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

-

Crystal Optimization and Growth: Optimize initial crystal hits by refining the concentrations of protein, AMP-PNP, and crystallant, as well as temperature and other parameters to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[13][14]

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model into the electron density map, and refine the structure. The final model will reveal the detailed interactions between the protein and AMP-PNP.

Caption: X-ray crystallography workflow with AMP-PNP.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of macromolecules in a near-native, hydrated state. It is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.

Detailed Methodology:

-

Sample Preparation: Prepare the purified protein or protein complex in a suitable buffer. Form the complex with AMP-PNP and Mg²⁺ as described for X-ray crystallography.

-

Grid Preparation and Vitrification: Apply a small volume (2-4 µL) of the protein-AMP-PNP complex solution to a cryo-EM grid. Blot away excess liquid and rapidly plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[15][16]

-

Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of particle images at cryogenic temperatures.[17]

-

Image Processing: Process the collected images to select individual particle images, correct for microscope aberrations, and classify the particles into different conformational states.

-

3D Reconstruction and Model Building: Generate a 3D reconstruction of the protein-AMP-PNP complex from the classified particle images. Build and refine an atomic model into the resulting cryo-EM density map.[4]

Caption: Cryo-EM workflow for protein-AMP-PNP complexes.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Detailed Methodology:

-

Sample Preparation: Prepare the purified protein and a concentrated stock solution of AMP-PNP in the exact same buffer to minimize heats of dilution.[18] Degas both solutions immediately before the experiment. The protein concentration in the sample cell is typically in the range of 10-100 µM, while the AMP-PNP concentration in the syringe is 10-20 times higher.

-

Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the AMP-PNP solution into the injection syringe.

-

Titration Experiment: Perform a series of small, sequential injections of the AMP-PNP solution into the protein solution while monitoring the heat changes.[6][9]

-

Data Analysis: Integrate the heat-rate peaks for each injection and plot them against the molar ratio of AMP-PNP to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. It can provide residue-specific information about ligand binding.

Detailed Methodology:

-

Protein Labeling and Purification: For protein-observed NMR, express and purify the target protein with uniform isotopic labeling (e.g., ¹⁵N or ¹³C). The final buffer should be optimized for NMR spectroscopy (e.g., defined pH, low salt concentration).

-

NMR Sample Preparation: Prepare a concentrated, stable sample of the isotopically labeled protein.

-

Chemical Shift Perturbation (CSP) Titration: Acquire a reference NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the protein alone. Then, perform a stepwise titration by adding increasing amounts of unlabeled AMP-PNP (and Mg²⁺) to the protein sample and acquiring a spectrum at each titration point.[19][20][21]

-

Data Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon addition of AMP-PNP. Residues exhibiting significant chemical shift perturbations are likely located in or near the ATP-binding site. The magnitude of the shifts can be used to map the binding interface and, in some cases, to determine the dissociation constant.

Caption: NMR chemical shift perturbation workflow.

Conclusion

The P-N-P linkage in AMP-PNP is a cornerstone of modern biochemical and structural biology research. Its resistance to hydrolysis provides an invaluable tool for stabilizing and studying ATP-dependent enzymes in their active, ATP-bound conformations. By trapping these otherwise transient states, AMP-PNP enables the detailed characterization of enzyme mechanisms, protein dynamics, and the structural basis of substrate recognition. The experimental protocols outlined in this guide provide a framework for leveraging the unique properties of AMP-PNP to advance our understanding of ATP-dependent biological systems, which is critical for fundamental research and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. tainstruments.com [tainstruments.com]

- 3. A structure-based model for the synthesis and hydrolysis of ATP by F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Image processing workflow for the AMP-PNP-bound YbbAP cryo-EM reconstruction. - Public Library of Science - Figshare [plos.figshare.com]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. byjus.com [byjus.com]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 17. Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 20. Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AMP-PNP Lithium Hydrate for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of adenosine triphosphate (ATP). This document details its physicochemical properties, core applications in research, detailed experimental protocols, and its role in studying enzymatic processes and signaling pathways.

Core Properties of AMP-PNP Lithium Hydrate

AMP-PNP is a critical tool in biochemistry and molecular biology, primarily utilized for its ability to bind to ATP-dependent enzymes without being hydrolyzed. This characteristic effectively traps enzymes in an ATP-bound state, allowing for detailed study of their structure and function.

| Property | Value | Reference |

| CAS Number | 25612-73-1 | [1][2][3][4][5] |

| Molecular Weight | 506.20 g/mol (free acid basis) | [1][2][3][4][5] |